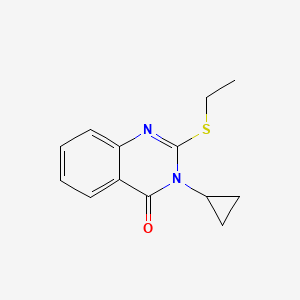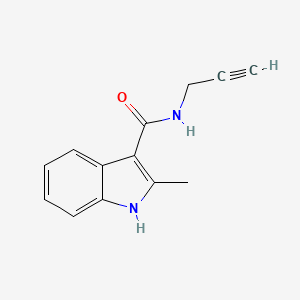
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone, also known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic compound that belongs to the class of cathinones. It is a research chemical that has gained popularity among the scientific community due to its potential applications in medicinal and pharmaceutical research.
Wirkmechanismus
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with attention, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase wakefulness and alertness, improve cognitive function, and enhance memory. It has also been found to have potential antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other research chemicals. However, there are also some limitations to its use. The compound has not been extensively studied in humans, and its long-term effects are not fully understood. It is also a controlled substance in some countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone. One potential area of research is its potential use as a treatment for neurological disorders such as ADHD and depression. Another area of research is its potential use as a cognitive enhancer. Further studies are also needed to fully understand the mechanism of action and long-term effects of the compound. Additionally, studies on the optimal dosage and administration of the compound are needed to determine its safety and efficacy.
In conclusion, this compound is a research chemical that has potential applications in medicinal and pharmaceutical research. It has been found to have various biochemical and physiological effects and has been studied for its potential use as a treatment for neurological disorders and as a cognitive enhancer. However, further research is needed to fully understand its mechanism of action and long-term effects.
Synthesemethoden
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone can be synthesized through various methods. One of the commonly used methods involves the reaction of 4-pyridylmagnesium bromide with 4-bromobenzophenone in the presence of a palladium catalyst. The resulting product is then reacted with 4-phenylpiperidine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
(4-Phenylpiperidin-1-yl)-pyridin-4-ylmethanone has been used in various scientific research studies. It has been found to have potential applications in medicinal and pharmaceutical research. The compound has been studied for its potential use as a treatment for various neurological disorders, including attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. It has also been studied for its potential use as a cognitive enhancer.
Eigenschaften
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-6-10-18-11-7-16)19-12-8-15(9-13-19)14-4-2-1-3-5-14/h1-7,10-11,15H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODHGHAMJAYVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

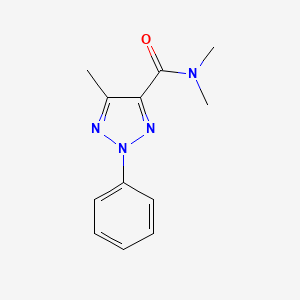


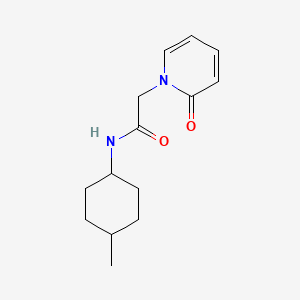
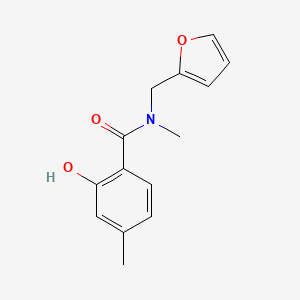

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
